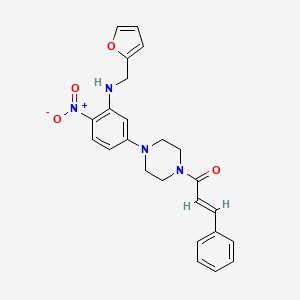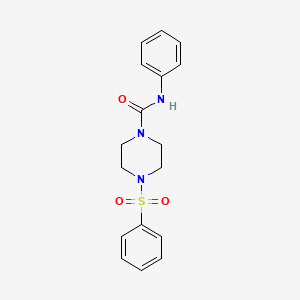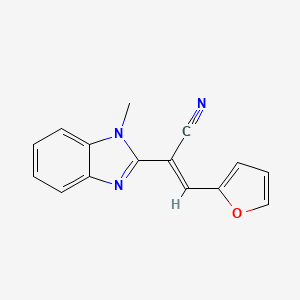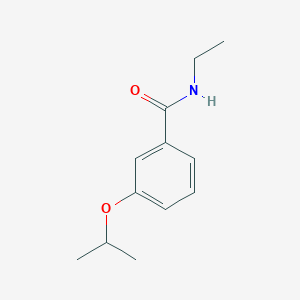![molecular formula C20H21F3N2O B5318578 2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine is a synthetic compound that belongs to the class of pyridine derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 inhibits the activity of BTK by binding to its active site, which prevents the activation of downstream signaling pathways that lead to the activation of B-cells. This, in turn, leads to the inhibition of B-cell proliferation, differentiation, and survival, which are essential processes in the development of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cells, which is a desirable effect in the treatment of B-cell malignancies. It also inhibits the production of cytokines, which are involved in the inflammatory response and play a role in autoimmune disorders. Additionally, TAK-659 has been found to have a favorable safety profile in preclinical studies, with no significant toxic effects observed.
实验室实验的优点和局限性
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in disease development. However, one limitation of using TAK-659 is that it may not accurately reflect the effects of BTK inhibition in vivo, as it may not fully replicate the complex interactions that occur in the human body.
未来方向
There are several potential future directions for research on TAK-659. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of B-cell malignancies. Another direction is to explore its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in humans, as well as its long-term safety and efficacy.
合成方法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-amino-4-chloropyridine with 2-(2-trifluoromethylphenyl) ethylamine in the presence of a suitable base. The resulting intermediate is then subjected to a carbonylation reaction using phosgene or triphosgene to obtain the final product.
科学研究应用
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which plays a crucial role in the activation of B-cells and the production of antibodies. Therefore, TAK-659 has been studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
属性
IUPAC Name |
pyridin-2-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-8-2-1-7-16(17)11-10-15-6-5-13-25(14-15)19(26)18-9-3-4-12-24-18/h1-4,7-9,12,15H,5-6,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITAXTQSSGSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)

![N'-(5-hydroxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5318559.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)


![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)